molecular formula C14H29BrO B1271965 14-Bromo-1-tetradecanol CAS No. 72995-94-9

14-Bromo-1-tetradecanol

Cat. No. B1271965
CAS RN: 72995-94-9
M. Wt: 293.28 g/mol
InChI Key: VKXZRJZWAYBBAE-UHFFFAOYSA-N
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Description

14-Bromo-1-tetradecanol is a brominated organic compound that is part of a broader class of chemicals with potential applications in various fields, including medicinal chemistry and materials science. While the provided abstracts do not directly discuss 14-Bromo-1-tetradecanol, they offer insights into the synthesis and characterization of related brominated compounds and their derivatives, which can be informative for understanding the properties and potential synthesis routes for 14-Bromo-1-tetradecanol.

Synthesis Analysis

The synthesis of brominated organic compounds can involve multiple steps, including halogenation, condensation, and functional group transformations. For instance, the preparation of carbon-14 labeled tetramethylammonium bromide was achieved through the condensation of C-14 methyl bromide with trimethylamine, indicating the use of high vacuum techniques for the synthesis of brominated compounds . Similarly, the synthesis of 16-iodo-[carboxyl-14C]hexadecanoic acid from [14C] NaCN demonstrates a multi-step process that could be analogous to the synthesis of 14-Bromo-1-tetradecanol .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of a bishomoaromatic cation containing a heavier Group 14 element was unambiguously determined by X-ray crystallographic analysis . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of 14-Bromo-1-tetradecanol.

Chemical Reactions Analysis

Brominated organic compounds can participate in various chemical reactions, including those that lead to the formation of organoelement compounds, complexes, and clusters. The reactions of organic compounds containing bonds of Te to Group 14 elements are reviewed, indicating the potential reactivity of brominated compounds with other elements . This information could be relevant when considering the reactivity of 14-Bromo-1-tetradecanol in chemical synthesis or its behavior in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure and the presence of functional groups. For example, the synthesis and characterization of a 14-membered tetraazamacrocylic ligand and its transition metal complexes provide insights into the coordination chemistry and spectroscopic properties of brominated macrocycles . These findings could be extrapolated to predict the properties of 14-Bromo-1-tetradecanol, such as solubility, boiling point, and reactivity.

Scientific Research Applications

  • Synthesis of Radioactively Labeled Compounds : 14-Bromo-1-tetradecanol has been used in the synthesis of radioactively labeled compounds for research in pharmacology and biochemistry. For example, it was used in the synthesis of 16‐iodo‐[carboxyl-14C]hexadecanoic acid, which is beneficial for tracing and studying metabolic pathways (Bars et al., 1985).

  • Solubility Studies : Research has been conducted on the solubility of C14 n-alkanols like 1-tetradecanol in different solvents. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can have implications in various industrial and scientific applications (Domańska, 1996).

  • Surface Adsorption and Micellization Studies : 14-Bromo-1-tetradecanol has been involved in studies related to surface adsorption and mixed micelle formation. These studies are significant for understanding the behaviors of surfactants and ionic liquids in various applications, from detergents to pharmaceutical formulations (Sharma et al., 2013).

  • Micellization Phenomena : The compound has been a subject in the study of micellization phenomena using nuclear magnetic resonance techniques. Understanding micellization is important in fields like drug delivery and material science (Zakharova et al., 2012).

  • Synthesis of Macrocyclic Lactones : It has been used in the synthesis of macrocyclic lactones, which have applications in fragrances and pharmaceuticals (Kameoka et al., 1970).

  • Novel Synthesis Methods : Research has been done on novel synthesis methods of bromoalkanol, including 14-bromo-1-tetradecanol, under microwave irradiation. This has implications in improving industrial synthesis processes (Zhang et al., 2014).

  • Involvement in Oxidation Studies : Studies have shown its involvement in oxidation processes by bacteria, which is relevant in understanding biodegradation and environmental fate of organic compounds (Markovetz et al., 1967).

Safety And Hazards

14-Bromo-1-tetradecanol is labeled with the GHS07 pictogram, and its hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

14-bromotetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29BrO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXZRJZWAYBBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCBr)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373759
Record name 14-Bromo-1-tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Bromo-1-tetradecanol

CAS RN

72995-94-9
Record name 14-Bromo-1-tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-Bromo-1-tetradecanol
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Synthesis routes and methods

Procedure details

1,14-Tetradecandiol (1.5 g) was dissolved in 16.5 ml of cyclohexane, and 57% aqueous hydrobromic acid solution (16.5 ml) was added to this solution. The reaction mixture was refluxed for six hours while stirring. After the reaction, the mixture was extracted three times with diethyl ether. The organic layer was neutralized with saturated sodium hydrogen carbonate solution, washed with saline solution, dried over magnesium sulfate, and filtered, and the solvent was distilled off under reduced pressure. Purification of the residue by silica gel flash chromatography (hexane:ethyl acetate=7:3) gave 14-bromotetradecan-1-ol as white crystals at a 67% yield.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
solvent
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Zhang, FP Zheng, XH Xu, C Huang… - Advanced Materials …, 2014 - Trans Tech Publ
… -96.6% selectivity, which were as follows: 8-bromo-1-octanol, 9-bromo-1-nonanol, 11-bromo-1-undecanol, 12-bromo-1-dodecanol, 13-bromo-1-tridecanol and 14-bromo-1-tetradecanol. …
Number of citations: 1 www.scientific.net
RA Kunkalkar, D Laha, RA Fernandes - Organic & Biomolecular …, 2016 - pubs.rsc.org
… To a solution of 14-bromo-1-tetradecanol 11a (159 mg, 0.543 mmol) in dry CH 2 Cl 2 (15 mL) was added Dess–Martin periodinane (345 mg, 0.813 mmol, 1.5 equiv.) in portions at 0 C …
Number of citations: 22 pubs.rsc.org
I Wenzl, CM Yam, D Barriet, TR Lee - Langmuir, 2003 - ACS Publications
… An aliquot (0.887 g; 3.02 mmol) of 14-bromo-1-tetradecanol was dissolved in 60 mL of THF. To this solution, 1.21 g (30.2 mmol) of NaH (60% dispersion in mineral oil) and 1.9 mL (30 …
Number of citations: 36 pubs.acs.org
DA Jaeger, A Mendoza, R Jose, RP Apkarian - Colloids and Surfaces A …, 2007 - Elsevier
Surfactants 6 (2,2,17,17,32,32-hexamethyl-2,17,32-triazoniatritriacontane triiodide/trichloride), 7 (2,2,19,19,36,36-hexamethyl-2,19,36-triazoniaheptatriacontane triiodide/trichloride), 8 (…
Number of citations: 2 www.sciencedirect.com
C Soon Park, O Zenasni, MD Marquez… - AIMS Materials …, 2018 - par.nsf.gov
… 14-Bromo-1-tetradecanol (1a). To an aliquot of oxacyclopentadecan-2-one (5.0 g, 22 mmol) … The crude product was recrystallized from hexanes to afford pure 14-bromo-1-tetradecanol (…
Number of citations: 4 par.nsf.gov

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